5-Chloro-2-thienylmagnesium bromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

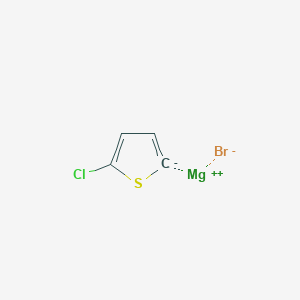

The preparation of 5-Chloro-2-thienylmagnesium bromide generally involves the reaction of 5-chloro-2-thienyl bromide with magnesium in the presence of dry tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction can be represented as follows:

5-Chloro-2-thienyl bromide+Mg→5-Chloro-2-thienylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can maintain an inert atmosphere and control the temperature and pressure conditions to optimize the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-thienylmagnesium bromide primarily undergoes Grignard reactions, which are a type of nucleophilic addition reaction. These reactions involve the addition of the Grignard reagent to electrophilic carbon atoms, such as those found in carbonyl compounds (aldehydes, ketones, esters, etc.) .

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Acyl Chlorides and Esters: Reacts to form ketones.

Carbon Dioxide: Reacts to form carboxylic acids.

The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether to prevent the Grignard reagent from decomposing .

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Ketones: Formed from the reaction with acyl chlorides and esters.

Carboxylic Acids: Formed from the reaction with carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Grignard Reactions :

- Formation of Alcohols : As a Grignard reagent, it reacts with electrophiles like carbonyl compounds to form alcohols upon hydrolysis. This reaction is fundamental in organic synthesis for creating complex molecules.

- Nucleophilic Substitution : The chloro group on the thienyl ring can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities onto the molecule.

-

Synthesis of Nanostructures :

- Silver Nanowires (Ag NWs) : Recent studies have demonstrated the use of 5-chloro-2-thienylmagnesium bromide in the synthesis of ultrafine silver nanowires with diameters as small as 15 nm. This application is particularly promising for developing flexible transparent conducting films with high transmittance and low haze . The controlled mechanism by which this compound aids in the formation of Ag NWs is crucial for advancing nanotechnology applications.

-

Materials Science :

- Advanced Functional Materials : The unique properties of this compound make it suitable for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry and materials science. Its ability to create complex structures opens avenues for new material development.

Case Studies and Research Findings

Research has highlighted several case studies that showcase the applications of this compound:

- Nanowire Synthesis : In a study published in RSC Advances, researchers successfully replaced traditional inorganic halides with this compound to produce silver nanowires. This approach not only improved the size control but also indicated potential for further applications in electronics .

- Catalytic Processes : Interaction studies have revealed that this compound can enhance reaction efficiencies, particularly in catalytic processes involving carbon-carbon bond formations. Future research may explore its interactions within biological systems, potentially leading to therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-thienylmagnesium bromide involves its role as a nucleophile in Grignard reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom nucleophilic. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

a. Substituent Effects:

- 5-Chloro-2-thienylmagnesium bromide features a thienyl ring substituted with a chlorine atom at the 5-position. The electron-withdrawing Cl atom enhances the electrophilicity of the magnesium-bound carbon, influencing reactivity in cross-coupling and nucleophilic addition reactions.

- Phenyl-Based Grignard Reagents (e.g., 4-Chlorophenylmagnesium bromide, CAS: 873-77-8) lack the sulfur atom in the aromatic ring, leading to differences in electronic properties and coordination behavior .

- Heterocyclic Analogues (e.g., 3,5-Difluorophenylmagnesium bromide, CAS: 413589-34-1) incorporate fluorine substituents, which further increase electronegativity but may reduce solubility in polar solvents .

b. Solvent Systems and Concentrations:

- This compound is typically prepared in THF (0.5 M slurry), a solvent that stabilizes Grignard reagents via coordination to magnesium.

- Other reagents, such as Cyclohexylmagnesium bromide (CAS: 931-50-0), are available in THF or diethyl ether at higher concentrations (e.g., 1.0 M), affecting reaction scalability and handling .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solvent | Concentration | Key Application |

|---|---|---|---|---|---|

| This compound | C₄H₂BrClMgS | 221.78 | THF | 0.5 M slurry | Ag NW synthesis, organics |

| 4-Chlorophenylmagnesium bromide | C₆H₄ClMgBr | 215.76 | Diethyl ether | 1.0 M | Aryl coupling reactions |

| Cyclohexylmagnesium bromide | C₆H₁₁MgBr | 189.37 | THF | 1.0 M | Alkylation reactions |

| 3,5-Difluorophenylmagnesium bromide | C₆H₃F₂MgBr | 221.30 | THF | 0.5 M | Fluorinated aromatic synthesis |

Research Findings and Mechanisms

- Mechanistic Advantage: The thienyl backbone and chlorine substituent in this compound slow halide ion release, allowing controlled growth of AgBr/AgCl nuclei. This results in smaller particles that template ultra-fine nanowires .

- Stability in THF: The compound’s stability as a slurry in THF ensures consistent reactivity over time, contrasting with ether-based reagents that may degrade faster .

Biologische Aktivität

5-Chloro-2-thienylmagnesium bromide is a Grignard reagent that has garnered attention for its potential biological activities, particularly in the synthesis of nanomaterials and its applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized through the reaction of 5-chloro-2-thienyl bromide with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions. This compound serves primarily as a nucleophile in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

The primary biological activity associated with this compound lies in its role as an additive in the synthesis of ultrafine silver nanowires (Ag NWs). The compound facilitates the formation of smaller silver bromide (AgBr) and silver chloride (AgCl) particles, which act as nucleation sites for the growth of Ag NWs. This results in nanowires with diameters averaging around 15 nm, a size that is significant for applications in flexible transparent conducting films and other nanotechnology fields .

Biological Applications

The compound has been investigated for several biological applications:

- Nanotechnology : As noted, it is utilized in the synthesis of ultrafine silver nanowires, which have unique electrical and optical properties beneficial for various applications, including sensors and electronic devices .

- Medicinal Chemistry : The compound is explored for its potential to modify biomolecules, aiding in drug development processes by facilitating the formation of complex organic molecules .

Case Studies

- Synthesis of Silver Nanowires : Research has demonstrated that using this compound results in smaller AgBr and AgCl particles compared to traditional inorganic halides. This leads to enhanced control over the size and morphology of silver nanowires .

- Pharmacological Potential : Preliminary studies suggest that derivatives of 5-chloro-2-thienyl compounds exhibit antimicrobial and antifungal properties, indicating potential therapeutic applications.

Data Table: Comparison of Nanowire Synthesis Methods

| Method | Average Diameter (nm) | Aspect Ratio | Advantages |

|---|---|---|---|

| Traditional Inorganic Halides | >20 | Variable | Established method |

| 5-Chloro-2-thienylmagnesium Br | ~15 | >1000 | Smaller particle size, improved control |

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 5-chloro-2-thienylmagnesium bromide, and how does its reactivity compare to other thienyl Grignard reagents?

- Methodology : Synthesized via magnesium insertion into 5-chloro-2-bromothiophene in anhydrous tetrahydrofuran (THF) under inert atmosphere. Reactivity is influenced by the electron-withdrawing chloro group, which stabilizes the Grignard intermediate but may reduce nucleophilicity compared to non-halogenated analogs (e.g., 2-thienylmagnesium bromide). Monitor reaction progress via gas evolution and titration of active magnesium .

- Key Data : Typical concentrations range from 0.5 M (slurry in THF) to 1 M solutions .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Methodology :

- Storage : Maintain as a slurry in THF at 0–6°C under argon or nitrogen to prevent degradation via hydrolysis or oxidation .

- Handling : Use Schlenk-line techniques for transfers. Quench residues with isopropanol or dry CO₂ to avoid exothermic reactions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : Used as a coupling agent in cross-coupling reactions (e.g., Kumada) and nucleophilic additions. The chloro substituent enables regioselective functionalization of thiophene rings, critical for synthesizing π-conjugated polymers or ligands .

Advanced Research Questions

Q. What mechanistic role does this compound play in controlling silver nanowire (Ag NW) morphology during polyol synthesis?

- Methodology : Acts as a dual-function additive:

- Halide Source : Releases Br⁻ ions, which adsorb onto Ag⁺ crystal facets, promoting 1D growth .

- Steric Modifier : The bulky thienyl group slows Ag⁺ reduction kinetics, favoring uniform nucleation. This synergy yields ultra-fine nanowires (15 nm diameter) with high aspect ratios (>1,000) .

- Data Comparison :

| Additive | Ag NW Diameter (nm) | Reference |

|---|---|---|

| NaBr (inorganic) | 20–30 | |

| 5-Chloro-2-thienyl MgBr | 15 |

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions using this reagent?

- Troubleshooting Steps :

Purity Assessment : Verify reagent activity via iodolysis followed by GC-MS quantification of 5-chloro-2-iodothiophene .

Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to address steric hindrance from the chloro group .

Solvent Effects : Use ethereal solvents (THF, diethyl ether) to stabilize the Grignard intermediate; avoid polar aprotic solvents (DMF) that promote decomposition .

Q. What analytical techniques are most effective for characterizing reaction intermediates involving this compound?

- Methodology :

- In Situ Monitoring : Use FT-IR to track Mg–C bond vibrations (450–500 cm⁻¹) and UV-Vis for π→π* transitions in thiophene derivatives .

- Post-Reaction Analysis : Employ capillary electrophoresis (CE) with direct UV detection to quantify residual Br⁻ ions, ensuring stoichiometric accuracy .

Q. Data Contradiction Analysis

Q. Why do some studies report inconsistent Ag NW diameters despite using identical concentrations of this compound?

- Critical Variables :

- Temperature Gradients : Higher polyol process temperatures (>160°C) accelerate Ag⁺ reduction, leading to polydisperse nuclei .

- THF Purity : Moisture-contaminated THF (<50 ppm H₂O) hydrolyzes MgBr, reducing active reagent concentration .

- Mitigation : Pre-dry THF over molecular sieves and calibrate reaction vessels for uniform heat distribution .

Q. Safety and Compliance

Q. What safety protocols are essential when scaling up reactions with this compound?

- Guidelines :

- Ventilation : Use explosion-proof fume hoods to manage H₂ gas released during synthesis .

- Waste Disposal : Neutralize spent reagent with saturated NH₄Cl solution before incineration to avoid residual Mg reactivity .

Eigenschaften

IUPAC Name |

magnesium;5-chloro-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALGVPKDKLSEQN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492745 | |

| Record name | Magnesium bromide 5-chlorothiophen-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111762-30-2 | |

| Record name | Magnesium bromide 5-chlorothiophen-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.